molecular formula C16H13BrO2 B8170621 2-Bromo-1-ethynyl-3-((4-methoxybenzyl)oxy)benzene

2-Bromo-1-ethynyl-3-((4-methoxybenzyl)oxy)benzene

Cat. No.: B8170621
M. Wt: 317.18 g/mol
InChI Key: GBZMOANPLGFDBO-UHFFFAOYSA-N
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Description

2-Bromo-1-ethynyl-3-((4-methoxybenzyl)oxy)benzene is an organic compound that belongs to the class of brominated aromatic compounds It features a bromine atom, an ethynyl group, and a methoxybenzyl ether group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethynyl-3-((4-methoxybenzyl)oxy)benzene typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxybenzylation: The methoxybenzyl ether group can be introduced through a Williamson ether synthesis, where the phenol group is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the bromine atom or the ethynyl group, resulting in debromination or hydrogenation, respectively.

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of debrominated or hydrogenated derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-Bromo-1-ethynyl-3-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethynyl-3-((4-methoxybenzyl)oxy)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

    2-Bromo-1-ethynylbenzene: Lacks the methoxybenzyl ether group, making it less versatile in certain applications.

    1-Bromo-4-ethynylbenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    2-Bromo-1-ethynyl-4-methoxybenzene: Similar but with the methoxy group directly attached to the benzene ring, altering its chemical properties.

Uniqueness: 2-Bromo-1-ethynyl-3-((4-methoxybenzyl)oxy)benzene is unique due to the presence of both the ethynyl and methoxybenzyl ether groups, which provide a combination of reactivity and functionalization options not found in the similar compounds listed above.

Properties

IUPAC Name

2-bromo-1-ethynyl-3-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-3-13-5-4-6-15(16(13)17)19-11-12-7-9-14(18-2)10-8-12/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZMOANPLGFDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2Br)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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